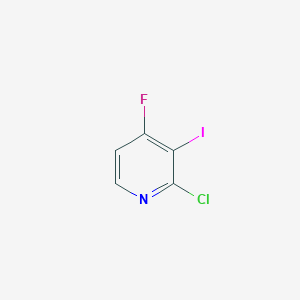

2-Chloro-4-fluoro-3-iodopyridine

Übersicht

Beschreibung

2-Chloro-4-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of reactive halogen atoms .

Mode of Action

The presence of halogen atoms in its structure suggests that it can undergo various chemical interactions and transformations . For instance, under basic conditions, similar compounds have been proposed to undergo heterolytic bond cleavage, forming a carbene, which then eliminates a halide ion to give a cation .

Biochemical Pathways

Halogenated pyridines are known to interact with various biochemical pathways due to their reactivity .

Result of Action

The compound’s reactivity suggests that it could induce various changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-iodopyridine . For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biologische Aktivität

2-Chloro-4-fluoro-3-iodopyridine is a halogenated pyridine compound with the molecular formula CHClFIN and a molecular weight of approximately 257.43 g/mol. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural characteristics, which include multiple halogen substituents that enhance its reactivity and potential biological activities.

Structural Characteristics

The presence of chlorine, fluorine, and iodine in the structure of this compound suggests that it can participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. The halogen atoms can influence the electronic properties of the compound, potentially enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is still under investigation. However, preliminary insights indicate:

- Antimicrobial Properties : Similar halogenated compounds have been noted for their effectiveness against various bacterial strains.

- Anticancer Potential : Compounds with analogous structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also exhibit similar properties.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research into related compounds provides valuable insights:

-

Synthesis and Reactivity :

- Research indicates that halogenated pyridines can undergo C-magnesiation, leading to the formation of pentasubstituted derivatives which are crucial in drug development.

- The reactivity profile of similar compounds suggests that this compound could serve as an intermediate for synthesizing biologically active molecules .

- Biochemical Pathways :

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Contains bromine instead of chlorine | Known for its utility in synthesizing pentasubstituted derivatives |

| 3-Bromo-6-chloro-4-fluoropyridine | Different substitution pattern | Exhibits different reactivity profiles due to bromination |

| 2-Iodo-4-fluoropyridine | Lacks chlorine but retains fluorine and iodine | Used in similar synthetic pathways but has different reactivity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-4-fluoro-3-iodopyridine serves as a precursor in the synthesis of various pharmaceutical compounds. Its halogen substituents can significantly influence biological activity by enhancing binding affinity to target proteins or modifying pharmacokinetic properties. Notably, derivatives of this compound have been explored for their potential as antibiotics and anticancer agents.

Synthetic Chemistry

This compound is utilized as a versatile building block in organic synthesis. It participates in nucleophilic substitution reactions where halogens can be replaced with other functional groups, facilitating the creation of more complex structures. Additionally, it plays a role in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.

Material Science

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of novel materials that can be tailored for specific applications.

Case Study 1: Synthesis of Antibiotic Precursors

Research has demonstrated that this compound can be effectively used to synthesize lavendamycin analogs, which exhibit significant antibacterial activity. The incorporation of halogens into the molecular structure was found to enhance the efficacy of these compounds against resistant bacterial strains .

Case Study 2: Development of Anticancer Agents

In another study, derivatives of this compound were synthesized and evaluated for their anticancer properties. The halogenated pyridines showed promising results in inhibiting cancer cell proliferation, suggesting their potential as lead compounds for drug development .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom at the 3-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing effects of adjacent halogens enhance oxidative addition efficiency.

Key Examples:

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) yields 3-aryl derivatives. For example, coupling with phenylboronic acid in THF/water (80°C, 12 h) achieves >80% conversion .

Equation : -

Negishi Coupling :

Organozinc reagents selectively substitute iodine at the 3-position. For instance, reaction with cyclopropylzinc bromide (Pd(dba)₂, XPhos) produces 3-cyclopropyl derivatives in 65–75% yield .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 80–85% | |

| Negishi | Pd(dba)₂, XPhos, THF, 60°C | 65–75% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr at the 2-chloro position. Fluorine’s ortho/para-directing effect and iodine’s steric bulk influence regioselectivity.

Key Transformations:

-

Amine Substitution :

Reaction with piperidine in DMF at 120°C replaces chlorine with piperidine, forming 2-piperidinyl-4-fluoro-3-iodopyridine (90% yield) . -

Alkoxy Substitution :

Methoxide ions displace chlorine in methanol under reflux, yielding 2-methoxy-4-fluoro-3-iodopyridine .

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 6 h | 2-Piperidinyl-4-fluoro-3-iodopyridine | 90% | |

| NaOMe | MeOH, reflux, 4 h | 2-Methoxy-4-fluoro-3-iodopyridine | 75% |

Halogen Dance Reactions

Iodine at the 3-position can migrate under strong base conditions, enabling access to regioisomeric intermediates. This is critical for synthesizing pentasubstituted pyridines.

Example:

-

Treatment with LDA (lithium diisopropylamide) in THF at −75°C induces iodine migration to the 4-position, forming 2-chloro-3-fluoro-4-iodopyridine . Subsequent trapping with electrophiles (e.g., DMF) introduces formyl groups .

Equation :

Oxidation and Reduction:

-

Iodine Oxidation :

Iodine can be oxidized to iodoso or iodonio groups using mCPBA (meta-chloroperbenzoic acid), though this is less common due to competing side reactions . -

Dehalogenation :

Hydrogenolysis (H₂, Pd/C) removes iodine selectively, yielding 2-chloro-4-fluoropyridine .

| Transformation | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Deiodination | H₂, Pd/C, EtOH | 2-Chloro-4-fluoropyridine | 70% |

Directed Ortho-Metalation

The fluorine atom directs metalation to the 5-position (ortho to fluorine), enabling further functionalization.

Example:

-

Magnesiation with TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride) at −40°C followed by quenching with CO₂ gives 5-carboxy-2-chloro-4-fluoro-3-iodopyridine .

Equation :

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSPCHZIAYGSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271477-28-1 | |

| Record name | 2-chloro-4-fluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the potential reactivity of 2-chloro-4-fluoro-3-iodopyridine based on the research on its closely related isomer?

A1: The research [, , ] demonstrates that 5-bromo-2-chloro-4-fluoro-3-iodopyridine readily undergoes C6 magnesiation. Due to the electronic properties of halogens and their directing effects in electrophilic aromatic substitution reactions, it's plausible that this compound would exhibit similar reactivity at the analogous C5 position. This suggests that this compound could also serve as a starting point for synthesizing various pentasubstituted pyridines by reacting it with a range of electrophiles after C5 magnesiation.

Q2: The paper mentions the synthesis of "Pentasubstituted pyridines." Could you elaborate on what this means and its significance in this context?

A2: Pentasubstituted pyridines refer to pyridine rings where all five hydrogen atoms have been replaced with other functional groups or substituents. In this research [, , ], the researchers utilize the halogenated pyridine as a core structure, and through a series of reactions, they replace the halogens with other desired groups. The significance lies in the fact that by controlling the types of substituents added, they can fine-tune the properties of the resulting molecule. This is crucial for medicinal chemistry research, where slight variations in molecular structure can dramatically affect a drug candidate's activity, selectivity, and overall effectiveness.

Q3: While the paper focuses on synthesis, are there any hints about potential applications of these pentasubstituted pyridines, especially considering the research mentions "medicinal chemistry"?

A3: Although specific applications aren't directly stated, the paper emphasizes the value of these halogenated pyridines as "building blocks in medicinal chemistry research" []. This implies that the pentasubstituted derivatives they synthesize could be further developed into potential drug candidates. Pyridine rings are frequently found in pharmaceuticals, often playing a role in a drug molecule's binding to its target. The ability to introduce a wide variety of substituents onto the pyridine core allows for the exploration of a vast chemical space, increasing the chances of discovering novel compounds with desirable biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.